2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol

Catalog No.
S1492035
CAS No.
122258-56-4
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)...

CAS Number

122258-56-4

Product Name

2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol

IUPAC Name

2-[N-ethyl-4-[2-(4-nitrophenyl)ethenyl]anilino]ethanol

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3

InChI Key

OAFMCWZFMIQFBI-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

2-[ETHYL[4-[2-(4-NITROPHENYL)ETHENYL]PHENYL]AMINO]ETHANOL

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol is a synthetic organic compound characterized by its complex structure, which includes an ethyl group, a nitrophenyl moiety, and an amino alcohol functional group. Its molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of approximately 312.4 g/mol. The compound features a linear formula represented as O₂NC₆H₄CH=CHC₆H₄N(C₂H₅)CH₂CH₂OH, indicating the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and potential applications in various fields .

There is no scientific literature readily available on the mechanism of action of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol.

  • Potential skin and eye irritant: The amine group can irritate skin and eyes upon contact [].
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Potential endocrine disruptor: Nitroaromatic compounds can have endocrine-disrupting properties, although the specific effect of this compound is unknown [].

The reactivity of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol can be attributed to its functional groups:

  • Amino Group: This group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Alcohol Group: The hydroxyl group can undergo dehydration to form alkenes or react with acids to yield esters.
  • Nitro Group: The nitro group may undergo reduction reactions, potentially leading to the formation of amines.

These reactions can be exploited for the synthesis of new compounds or for modifications aimed at enhancing biological activity or solubility.

Research indicates that compounds similar to 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of the nitrophenyl group may contribute to antibacterial effects.
  • Cell Morphology Alteration: Studies utilizing high-content imaging have demonstrated that this compound can influence cellular morphology, indicating potential applications in cell biology and pharmacology .

Synthesis of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol typically involves multi-step organic reactions:

  • Formation of the Ethene Linkage: Starting with appropriate substituted phenols, an ethylene bridge can be introduced through a Wittig reaction or similar methods.
  • Nitro Substitution: The introduction of the nitro group onto the phenolic structure can be achieved via electrophilic aromatic substitution.
  • Amine Formation: The final step involves the reaction of the resulting compound with ethylamine or a similar amine to yield the final product.

Each step must be carefully controlled to ensure high yields and purity .

The unique structure of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol allows for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is a candidate for drug development targeting cancer and infectious diseases.
  • Fluorescent Probes: Its structural properties make it suitable for use in imaging studies within cellular biology.
  • Material Science: The compound may also find applications in developing new materials with specific optical or electronic properties.

Interaction studies are crucial for understanding how 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol behaves in biological systems. High-content imaging techniques have been employed to assess how this compound affects cell morphology and viability. These studies suggest that it may interact with cellular membranes or specific proteins, influencing cellular processes .

Several compounds share structural similarities with 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol. Here are a few notable examples:

Compound NameStructureUnique Features
4-Amino-N,N-diethylbenzenesulfonamideContains an amino group and sulfonamideKnown for antibacterial properties
N,N-Diethyl-m-toluidineSimilar ethylene bridgeUsed in dye manufacturing
4-NitroanilineContains a nitro group on an aniline ringCommonly used in dye synthesis

The uniqueness of 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol lies in its combination of an ethylene bridge with both amino and alcohol functionalities along with a nitrophenyl moiety, which may enhance its biological activity compared to these similar compounds.

XLogP3

3.8

Dates

Modify: 2023-08-15

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